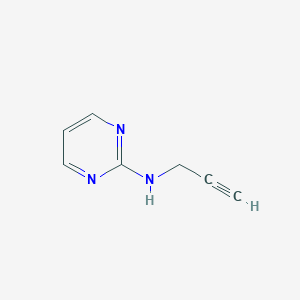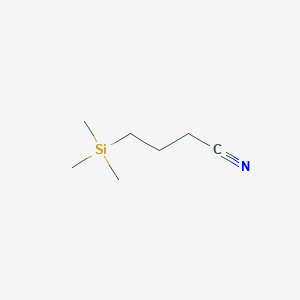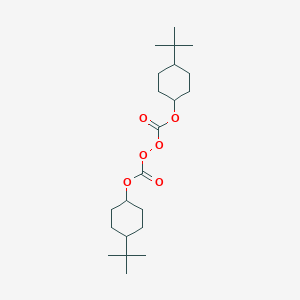
Bis(4-tert-butilciclohexil) peróxido dicarbonato
Descripción general
Descripción
Bis(4-tert-butylcyclohexyl) peroxydicarbonate: is an organic peroxide compound with the molecular formula C22H38O6. It is a white, free-flowing powder that is sensitive to heat and contamination. This compound is primarily used as an initiator in the polymerization of acrylic esters and unsaturated polyester resins .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(4-tert-butylcyclohexyl) peroxydicarbonate is used as an initiator for the polymerization of acrylic esters and unsaturated polyester resins. It is also used in the preparation of polymerizable yellow azo dyes applied in artificial intraocular lenses .
Biology and Medicine: While there is limited information on the direct applications of bis(4-tert-butylcyclohexyl) peroxydicarbonate in biology and medicine, its role as an initiator in the polymerization of materials used in medical devices, such as intraocular lenses, highlights its importance in the medical field .
Industry: In the industrial sector, bis(4-tert-butylcyclohexyl) peroxydicarbonate is used in the curing of unsaturated polyester resins, particularly in processes such as pultrusion, hot press molding, and wet press molding .
Mecanismo De Acción
Target of Action
The primary target of Bis(4-tert-butylcyclohexyl) peroxydicarbonate is unsaturated polyester resins . It acts as an initiator in the curing process of these resins .
Mode of Action
Bis(4-tert-butylcyclohexyl) peroxydicarbonate acts as a free radical initiator . It decomposes to generate free radicals, which then initiate the polymerization of unsaturated polyester resins . The compound interacts with the resin molecules, causing them to cross-link and harden .
Biochemical Pathways
The compound affects the polymerization pathway of unsaturated polyester resins . The free radicals generated by the decomposition of Bis(4-tert-butylcyclohexyl) peroxydicarbonate initiate the polymerization process, leading to the formation of a three-dimensional network of cross-linked polymer chains .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, it can be loosely applied to Bis(4-tert-butylcyclohexyl) peroxydicarbonate in terms of its behavior in a chemical system. The compound is sensitive to heat and contamination, and may decompose violently or explosively at temperatures between 0–10°C . It is often stored in a temperature-controlled environment to prevent premature decomposition .
Result of Action
The result of the action of Bis(4-tert-butylcyclohexyl) peroxydicarbonate is the curing of unsaturated polyester resins . The compound initiates the polymerization process, leading to the hardening of the resin . This is crucial in various applications, including the production of coatings, adhesives, and certain types of plastics .
Action Environment
The action of Bis(4-tert-butylcyclohexyl) peroxydicarbonate is influenced by environmental factors such as temperature and the presence of contaminants . The compound is sensitive to heat, and its decomposition can be triggered at temperatures between 0–10°C . Therefore, it is often stored in a cool environment and handled with care to prevent premature decomposition .
Análisis Bioquímico
Biochemical Properties
Bis(4-tert-butylcyclohexyl) peroxydicarbonate acts as an initiator in the polymerization of monomers, particularly in the curing of unsaturated polyester resins . It enhances free-flowing properties
Cellular Effects
As an initiator in polymerization, it may influence cell function indirectly through the properties of the polymers it helps to form .
Molecular Mechanism
The molecular mechanism of Bis(4-tert-butylcyclohexyl) peroxydicarbonate primarily involves its role as an initiator in the polymerization of monomers . It may exert its effects at the molecular level through this role, but specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been extensively studied.
Temporal Effects in Laboratory Settings
Bis(4-tert-butylcyclohexyl) peroxydicarbonate is known for its stability, with a recommended storage temperature below 20°C . Its “kick-off” temperature, or the temperature at which it begins to react, is 50°C . The product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies have not been extensively documented.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(4-tert-butylcyclohexyl) peroxydicarbonate can be synthesized through the reaction of 4-tert-butylcyclohexanol with phosgene, followed by the reaction with hydrogen peroxide. The reaction is typically carried out under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of bis(4-tert-butylcyclohexyl) peroxydicarbonate involves the use of large-scale reactors with temperature control systems. The compound is often stored in temperature-controlled vessels and mixed with water to form a slurry, which helps to reduce the risk of explosion .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-tert-butylcyclohexyl) peroxydicarbonate primarily undergoes decomposition reactions, where it decomposes to form free radicals. These free radicals can initiate polymerization reactions in monomers such as vinyl chloride and methacrylates .
Common Reagents and Conditions: The decomposition of bis(4-tert-butylcyclohexyl) peroxydicarbonate is typically carried out under controlled temperature conditions, often in the presence of stabilizers to prevent premature decomposition. Common reagents used in these reactions include hydrogen peroxide and phosgene .
Major Products Formed: The major products formed from the decomposition of bis(4-tert-butylcyclohexyl) peroxydicarbonate are free radicals, which can then initiate the polymerization of various monomers to form polymers .
Comparación Con Compuestos Similares
- Dicumyl peroxide
- Lauroyl peroxide
- Benzoyl peroxide
- tert-Butyl peroxybenzoate
- Cumene hydroperoxide
Comparison: Bis(4-tert-butylcyclohexyl) peroxydicarbonate is unique in its high sensitivity to heat and contamination, which makes it particularly effective as an initiator in the polymerization of acrylic esters and unsaturated polyester resins. Compared to other similar compounds, it offers a higher degree of control over the polymerization process due to its specific decomposition characteristics .
Propiedades
IUPAC Name |
(4-tert-butylcyclohexyl) (4-tert-butylcyclohexyl)oxycarbonyloxy carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O6/c1-21(2,3)15-7-11-17(12-8-15)25-19(23)27-28-20(24)26-18-13-9-16(10-14-18)22(4,5)6/h15-18H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBYOEQUFMGXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)OOC(=O)OC2CCC(CC2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O6 | |
| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065907 | |
| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-(4-tert-butylcyclohexyl)peroxydicarbonate, [technically pure] is a crystalline solid. This solid peroxide is particularly heat and contamination sensitive. These materials above a given "control temperature" may decompose violently. They are often stored in a temperature controlled vessel, also mixed with water to form a slurry of the peroxide. This greatly lessens the explosion hazard risk., Dry Powder; Liquid | |
| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15520-11-3 | |
| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-tert-butylcyclohexyl)peroxydicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/076NU497LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Bis(2-chloroethyl)amino]-p-toluic acid methyl ester](/img/structure/B99788.png)
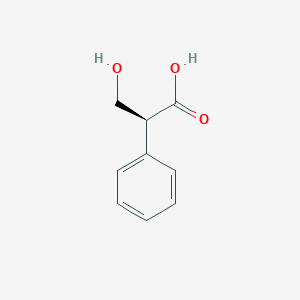
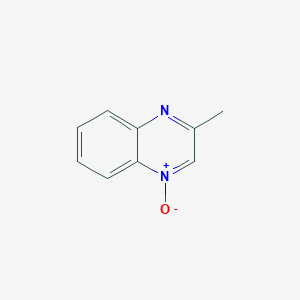
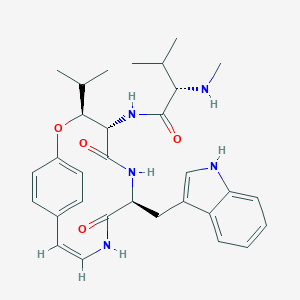
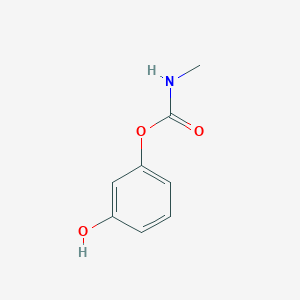


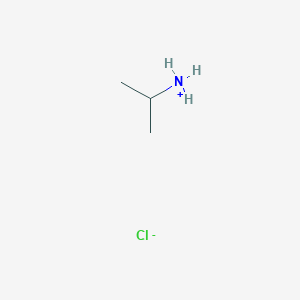
![2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate](/img/structure/B99806.png)
